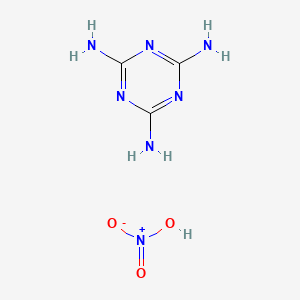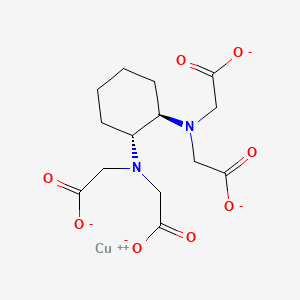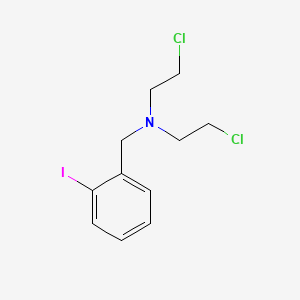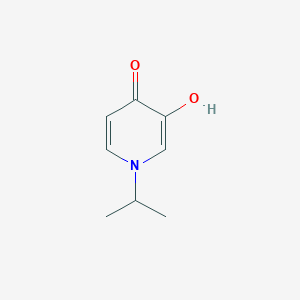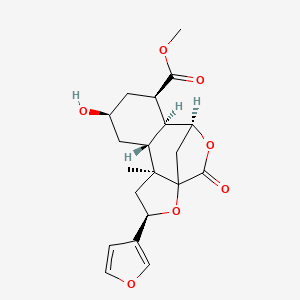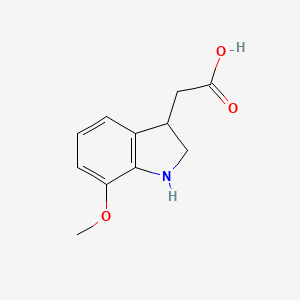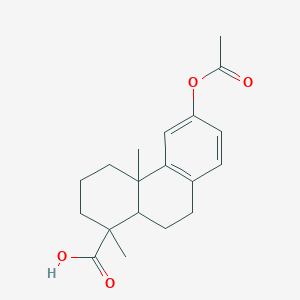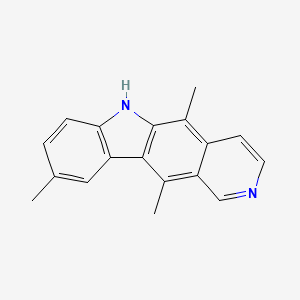
6H-Pyrido(4,3-b)carbazole, 5,9,11-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole is a heterocyclic compound belonging to the class of pyridocarbazoles. This compound is structurally characterized by a pyrido[4,3-b]carbazole core with three methyl groups attached at positions 5, 9, and 11. Pyridocarbazoles are known for their significant biological activities, including anticancer properties, due to their ability to intercalate with DNA and inhibit topoisomerase enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole typically involves a multi-step process. One common method includes the palladium-catalyzed tandem cyclization/cross-coupling reaction. This method allows for the formation of the pyrido[4,3-b]carbazole core through a series of cyclization and coupling steps . The reaction conditions often involve the use of palladium catalysts, such as palladium(II) acetate, in the presence of ligands like triphenylphosphine, and bases like cesium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production of 5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced forms of the compound, and various substituted derivatives with altered biological activities .
Applications De Recherche Scientifique
5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole involves its ability to intercalate with DNA, thereby disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This inhibition prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately cell death . The compound also interacts with other molecular targets, such as kinases and transcription factors, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ellipticine: 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole, known for its potent anticancer activity.
Olivacine: Another pyridocarbazole with significant biological activities.
Celiptium: A derivative with enhanced water solubility and anticancer properties.
Uniqueness
5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole is unique due to the presence of three methyl groups, which can influence its biological activity and chemical reactivity. The specific positioning of these methyl groups can affect the compound’s ability to interact with DNA and other molecular targets, potentially leading to distinct biological effects compared to other pyridocarbazoles .
Propriétés
Numéro CAS |
18073-31-9 |
|---|---|
Formule moléculaire |
C18H16N2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
5,9,11-trimethyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C18H16N2/c1-10-4-5-16-14(8-10)17-11(2)15-9-19-7-6-13(15)12(3)18(17)20-16/h4-9,20H,1-3H3 |
Clé InChI |
BYHFFXRDZVPQCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC3=C2C(=C4C=NC=CC4=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


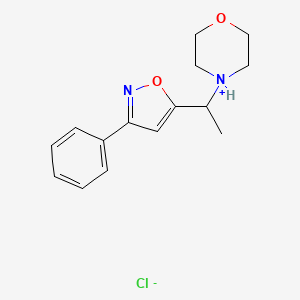
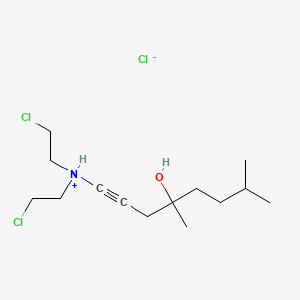

![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)

![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)
